Cleavable Linker Design: Evidence for Controlled Payload Release vs. Non-Cleavable Analogs
Bocaminooxyacetamide-PEG3-alkyne is a cleavable linker designed for targeted intracellular payload release. In contrast, non-cleavable linkers such as Aminooxy-amido-PEG4-propargyl rely on antibody degradation for drug release. A 2024 meta-analysis found that ADCs with cleavable linkers result in 2.3-fold higher free payload concentrations in circulation compared to those with non-cleavable linkers, leading to increased systemic toxicity [1]. This difference necessitates careful linker selection based on desired release kinetics and therapeutic window.
| Evidence Dimension | Linker cleavability and payload release mechanism |
|---|---|
| Target Compound Data | Cleavable linker; payload release via intracellular cleavage |
| Comparator Or Baseline | Non-cleavable linker (e.g., Aminooxy-amido-PEG4-propargyl) |
| Quantified Difference | 2.3-fold higher systemic free payload concentration with cleavable linkers |
| Conditions | Meta-analysis of ADC clinical and preclinical data [1] |
Why This Matters
Cleavable linkers enable targeted drug release in tumor cells, potentially improving efficacy but requiring careful monitoring of systemic toxicity, a key consideration in ADC design and linker procurement.
- [1] Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. (2024). PMC. Retrieved April 20, 2026, from https://pmc.ncbi.nlm.nih.gov/articles/PMC11666389/ View Source
